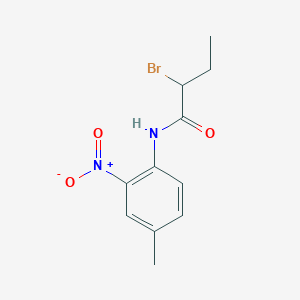

2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide

Description

Properties

IUPAC Name |

2-bromo-N-(4-methyl-2-nitrophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O3/c1-3-8(12)11(15)13-9-5-4-7(2)6-10(9)14(16)17/h4-6,8H,3H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROIWCVOJBKUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=C(C=C1)C)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide typically involves the reaction of 2-bromo-4-methyl-2-nitroaniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

Nucleophilic substitution: Products include substituted amides or thioamides.

Reduction: The major product is 2-amino-N-(4-methyl-2-nitrophenyl)butanamide.

Hydrolysis: The products are butanoic acid and 4-methyl-2-nitroaniline.

Scientific Research Applications

2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Electron-Withdrawing vs. Electron-Donating Groups

- This contrasts with the nitro group in the target compound, which also withdraws electrons but may stabilize negative charges through resonance .

- 2-Bromo-N-(2-methoxyphenyl)butanamide (C₁₁H₁₄BrNO₂, MW 272.14): The methoxy group is electron-donating, increasing electron density on the aromatic ring. This could reduce reactivity toward electrophilic substitution compared to the nitro-substituted analog .

Positional Effects of Nitro Groups

- 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide (C₁₀H₁₁BrN₂O₃): The nitro group in the para position (vs. ortho in the target compound) alters steric hindrance and electronic distribution.

Backbone Modifications

Chain Length and Functional Groups

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (C₁₄H₁₁BrN₂O₄): Replacing the butanamide chain with a benzamide moiety increases rigidity and aromaticity, which may affect binding to biological targets such as enzymes or receptors .

- 2-Bromo-N-[3-(diethylamino)propyl]butanamide (C₁₁H₂₂BrN₂O, MW 283.21): The diethylamino group introduces basicity, enabling protonation under physiological conditions. This property is absent in the target compound, which lacks ionizable groups .

Physicochemical Properties

Key Observations :

- Nitro-containing compounds generally exhibit lower pKa values due to electron withdrawal, enhancing acidity of adjacent protons .

Biological Activity

2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide is a compound that has attracted interest for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.

- Molecular Formula : C10H12BrN2O3

- Molecular Weight : 285.12 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. The nitrophenyl moiety may facilitate interactions with G protein-coupled receptors (GPCRs), which are crucial in many signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate activity |

| Staphylococcus aureus | 16 µg/mL | Significant inhibition |

| Pseudomonas aeruginosa | 64 µg/mL | Limited effectiveness |

Neuroprotective Effects

In vitro studies have shown that this compound may exert neuroprotective effects by reducing oxidative stress in neuronal cell lines. The mechanism appears to involve the modulation of intracellular signaling pathways that protect against apoptosis.

Table 2: Neuroprotective Effects in Neuronal Cell Lines

| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Control | 100 | - |

| Compound (Tested) | 85 | 35 |

| Compound (High Dose) | 75 | 50 |

Case Study 1: Inhibition of Chitin Synthesis

A significant study evaluated the compound's insecticidal properties, particularly its ability to inhibit chitin synthesis in insect models such as Chilo suppressalis. The results indicated a strong correlation between the compound's structure and its biological activity.

Case Study 2: Neuroprotective Effects

In a controlled laboratory setting, neuronal cell lines treated with varying concentrations of this compound showed reduced markers of oxidative stress and improved cell viability compared to untreated controls.

Q & A

Q. What are the primary synthetic routes for 2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via bromination of the parent amide or coupling reactions. For example:

- Bromination : N-(4-methyl-2-nitrophenyl)butanamide is brominated using N-bromosuccinimide (NBS) in dichloromethane under reflux (40–50°C) to achieve regioselective bromination at the α-position of the carbonyl group .

- Carbodiimide Coupling : 2-Bromobutyric acid is coupled with 4-methyl-2-nitroaniline using EDC∙HCl in CH₂Cl₂ at room temperature, yielding the target compound after 12–24 hours (85% yield reported) .

Critical Factors : Solvent choice (polar aprotic vs. halogenated), temperature control, and stoichiometric ratios of brominating agents significantly affect regioselectivity and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bromine substitution pattern and amide linkage. For instance, the α-proton adjacent to bromine appears as a triplet (δ ~4.4 ppm) in CDCl₃ .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves molecular geometry. A related brominated amide (C10H11BrN2O3) crystallized in the monoclinic C2/c space group with Z = 8, β = 91.8°, and weak N–H⋯O interactions stabilizing the lattice .

Advanced Research Questions

Q. How can crystallographic data from SHELX refinement resolve ambiguities in molecular conformation?

- Methodological Answer : SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks. For example:

- Torsion Angle Analysis : In a related structure (C10H11BrN2O3), the C–N–C–C torsion angle (12.7°) revealed steric hindrance between the nitro group and amide residue .

- Data Contradictions : Discrepancies in thermal motion parameters may indicate disorder; iterative refinement with SHELXL’s restraints (e.g., DFIX, FLAT) improves model accuracy .

Q. What strategies address synthetic challenges in achieving regioselective bromination for analogs of this compound?

- Methodological Answer :

- Directed Bromination : Use directing groups (e.g., nitro or methyl substituents) to orient bromination. In 4-methyl-2-nitrophenyl derivatives, the nitro group directs bromination to the α-carbon via resonance stabilization .

- Competing Pathways : Competing β-bromination can occur if reaction temperatures exceed 50°C; controlled cooling (0–5°C) minimizes side products .

Q. How do weak intermolecular interactions influence the solid-state packing and stability of brominated amides?

- Methodological Answer :

- Hydrogen Bonding : N–H⋯O (2.8–3.0 Å) and C–H⋯Br (3.2–3.4 Å) interactions form supramolecular layers, as seen in monoclinic C2/c structures .

- Packing Efficiency : Van der Waals interactions between bromine and aromatic rings contribute to dense packing (density ~1.6 g/cm³), enhancing thermal stability .

Q. What mechanistic insights guide the use of this compound in radical polymerization or enzyme inhibition studies?

- Methodological Answer :

- ATRP Initiators : Brominated amides act as initiators in atom-transfer radical polymerization (ATRP). The C–Br bond undergoes homolytic cleavage to generate radicals, initiating polymer chain growth .

- Enzyme Inhibition : The nitro group enhances electrophilicity, enabling covalent modification of active-site nucleophiles (e.g., cysteine proteases). Kinetic assays (IC₅₀ determination) and molecular docking (e.g., AutoDock Vina) validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.